N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-13-4-7-15(8-5-13)17-11-30-21-20(17)26-23(27(3)22(21)29)31-12-19(28)25-18-10-16(24)9-6-14(18)2/h4-11H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOZEGXXRFMNQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=CC(=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C23H20FN3O2S2
- Molecular Weight : 453.56 g/mol
- CAS Number : 1105249-31-7
- Purity : >90%
The compound's mechanism of action is primarily associated with its ability to inhibit specific enzymes involved in nucleic acid synthesis. Similar compounds have been shown to target thymidylate synthase (TS), a critical enzyme in DNA synthesis, which is a common target for anticancer therapies. The presence of the thienopyrimidine moiety suggests that it may also interfere with other metabolic pathways related to cell proliferation and survival.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that thienopyrimidine derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Antiviral Properties
There is emerging evidence that suggests potential antiviral activity against certain viral infections. The structural similarity to known antiviral agents indicates that it may inhibit viral polymerases or other critical viral enzymes.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| 1 | In vitro cytotoxicity against breast cancer cell lines (MCF-7) showed IC50 values in low micromolar range. | Suggests potential for development as an anticancer agent. |
| 2 | Mechanistic studies indicated inhibition of TS activity leading to reduced DNA synthesis in treated cells. | Supports the hypothesis of its role as a TS inhibitor. |
| 3 | Animal models demonstrated reduced tumor growth in xenograft models when treated with the compound. | Validates its efficacy in vivo and potential for therapeutic use. |
Toxicological Profile
While the compound shows promising biological activity, it also exhibits toxicity towards aquatic life and may pose reproductive risks based on preliminary assessments . Further studies are necessary to evaluate its safety profile comprehensively.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent. Its structure suggests it may have biological activity, particularly as an inhibitor of specific enzymes involved in inflammatory processes.
Anti-inflammatory Properties
Research indicates that compounds similar to N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in the synthesis of inflammatory mediators. In silico studies have shown promising docking scores for this compound, suggesting it could be optimized for enhanced anti-inflammatory activity .
Structure Optimization
The synthesis and structural analysis of this compound have been documented, revealing that it can be produced using straightforward chemical transformations. The compound's structure has been confirmed through techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) .
Research Applications
This compound is utilized in various research contexts, particularly in proteomics and biochemical assays. Its unique structure makes it suitable for studying interactions with biological targets.
Biochemical Assays
This compound can serve as a tool for probing biological pathways and mechanisms due to its potential inhibitory effects on specific proteins involved in disease processes .
Case Studies
Several studies have highlighted the relevance of this compound in drug discovery:
Case Study: In Silico Analysis
A study conducted using molecular docking techniques demonstrated that modifications to the compound's structure could enhance its binding affinity to 5-lipoxygenase, indicating a pathway for developing new anti-inflammatory drugs .
Case Study: Synthesis and Characterization
Another research effort focused on synthesizing derivatives of this compound to evaluate their biological properties and optimize their pharmacokinetic profiles. The results showed that certain modifications led to improved solubility and bioavailability, critical factors for drug efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of sulfanyl acetamide derivatives with thieno-pyrimidinone cores. Below is a comparative analysis with structurally related analogs:
Key Findings from Structural Comparisons
Core Flexibility and Planarity: The dihydrothieno[3,2-d]pyrimidinone core in the target compound provides partial saturation, balancing rigidity and flexibility for receptor binding. The absence of a thieno ring in ’s pyrimidine analog results in reduced planarity, likely diminishing affinity for planar binding pockets.
Substituent Effects :
- Halogenated Phenyl Groups : Fluorine (target compound) vs. chlorine () influences electronic properties and metabolic stability. Fluorine’s smaller size and higher electronegativity may improve target selectivity .
- Heterocyclic Additions : The 5-methylfuran group in introduces oxygen-based polarity, enhancing solubility but possibly reducing membrane permeability .
- Alkyl vs. Aryl Substituents : Ethyl () and methyl (target compound) groups on phenyl rings modulate lipophilicity, impacting pharmacokinetics.
Modifications here (e.g., ’s propenyl group) could alter binding kinetics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of thieno[3,2-d]pyrimidinone derivatives typically involves cyclocondensation of substituted thioureas with α,β-unsaturated carbonyl intermediates. For example, thioacetamide intermediates can be generated via nucleophilic substitution between thiol-containing heterocycles (e.g., 3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidine) and activated acetamide precursors. Reaction temperature (70–110°C), solvent polarity (DMF or THF), and catalyst choice (e.g., K₂CO₃) critically influence yield and purity. Multi-step purification (column chromatography, recrystallization) is often required to isolate the final product .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and how should conflicting NMR/IR data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methyl/methylene groups (δ 2.1–3.5 ppm) to verify substitution patterns.
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Contradiction Resolution : If NMR signals overlap (e.g., aromatic protons in ortho/meta positions), use 2D techniques (COSY, HSQC) or compare with crystallographic data from analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) .
Q. What crystallization strategies are suitable for obtaining high-quality single crystals of this compound?
- Methodological Answer : Slow evaporation of a saturated solution in mixed solvents (e.g., DCM/hexane) at 4°C promotes crystal growth. For structurally similar acetamide derivatives, monoclinic crystal systems (space group P2₁/c) with Z = 8 and unit cell parameters (e.g., a = 18.220 Å, β = 108.76°) have been reported. X-ray diffraction data collected at 100 K using a Bruker SMART APEXII diffractometer (Mo Kα radiation) can resolve atomic positions with R-factors < 0.05 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?
- Methodological Answer :
- Substitution Analysis : Systematically modify substituents on the phenyl (e.g., fluoro vs. chloro) and thienopyrimidinone (e.g., methyl vs. ethyl) groups.
- Biological Assays : Test derivatives against target enzymes (e.g., kinases, oxidoreductases) using enzyme inhibition assays (IC₅₀ determination) or cellular models (e.g., proliferation assays).
- Data Interpretation : Use statistical tools (ANOVA, PCA) to correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with activity. For example, 4-methylphenyl groups may enhance lipophilicity and membrane permeability compared to unsubstituted analogs .
Q. What strategies are recommended for optimizing reaction conditions in multi-step syntheses involving thienopyrimidinone intermediates?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, solvent, catalyst ratio). For example, a 3² factorial design can identify optimal conditions for cyclization steps.
- Heuristic Algorithms : Use Bayesian optimization to maximize yield with minimal experimental runs. This approach outperforms manual trial-and-error in complex multi-step syntheses .
Q. How can computational methods be integrated with experimental data to predict crystallographic packing behavior?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., π-π stacking, hydrogen bonds) using software like GROMACS or AMBER.
- Density Functional Theory (DFT) : Calculate lattice energies and compare with experimental unit cell parameters (e.g., a, b, c from XRD).
- Validation : Cross-check predicted packing motifs with SHELXL-refined crystallographic data (e.g., symmetry codes and displacement parameters) .
Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., Cₘₐₓ, AUC) and metabolic stability (e.g., liver microsome assays) to identify discrepancies.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
- Dose Adjustment : Optimize dosing regimens (e.g., QD vs. BID) based on half-life (t₁/₂) and tissue distribution studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
